1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea
Description
1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea is a phenylurea derivative characterized by a 2-chlorophenyl group attached to one urea nitrogen and a (1-hydroxycyclopentyl)methyl group attached to the other. Phenylurea compounds are widely studied for their herbicidal properties, as they inhibit photosynthesis by targeting photosystem II in plants . The structural features of this compound—specifically the 2-chlorophenyl substituent and the hydroxylated cyclopentyl moiety—suggest unique physicochemical and biological properties. The hydroxyl group on the cyclopentyl ring may enhance hydrogen-bonding interactions, influencing solubility and crystal packing .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-10-5-1-2-6-11(10)16-12(17)15-9-13(18)7-3-4-8-13/h1-2,5-6,18H,3-4,7-9H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDPTSAXHZMWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea typically involves the reaction of 2-chlorophenyl isocyanate with a hydroxycyclopentyl derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this reaction include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(2-Chlorophenyl)-3-((1-oxocyclopentyl)methyl)urea.
Reduction: Formation of 1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |
| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |
| A549 | 12.0 | Inhibition of EGFR signaling |
| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |
These findings suggest that the compound may induce apoptosis and disrupt key signaling pathways involved in cell survival and proliferation, highlighting its potential as an anticancer agent.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects, particularly in relation to addiction therapy. Studies have shown that it can modulate the endocannabinoid system, which plays a critical role in addiction pathways.
Case Study: Drug-Seeking Behavior in Rats
In a study involving rats trained to self-administer cocaine, administration of this compound resulted in a significant decrease in drug-seeking behavior compared to control groups. This suggests potential applications in treating substance use disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to specific groups within the molecule can enhance its efficacy:
- Substitution at the 4-position of the dimethylamino group enhances CB1 receptor affinity.
- Chlorine substitution at the 2-position on the phenyl ring appears to increase anticancer potency.
Potential Therapeutic Applications
Given its biological activities, this compound could have therapeutic applications beyond cancer treatment and addiction therapy. Further research is needed to explore its efficacy in other conditions, such as neurodegenerative diseases or metabolic disorders.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Features
The following table compares key structural and functional attributes of 1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea with analogous phenylurea derivatives:
*Molecular formula inferred: Likely C13H16ClN2O2 (based on substituent groups).
Key Structural and Functional Differences
Hydrogen-Bonding Capacity
- In contrast, 1-(2-Chlorophenyl)-3-(p-tolyl)urea lacks hydrogen-bond donors in its R2 substituent, relying on weaker van der Waals interactions for crystal packing .
Lipophilicity and Bioactivity
- The p-tolyl group in 1-(2-Chlorophenyl)-3-(p-tolyl)urea increases lipophilicity, which may enhance membrane permeability in biological systems .
- The multiple chlorine atoms in 1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea likely elevate its herbicidal efficacy but also raise environmental persistence concerns .
Electronic Effects
Research Findings and Implications
Herbicidal Activity
Phenylurea herbicides like 1-(2-Chlorophenyl)-3-cycloheptylurea are known for their role in inhibiting weed growth by disrupting electron transport in chloroplasts . The hydroxyl group in the target compound may improve soil mobility or uptake efficiency compared to non-polar analogs.
Biological Activity
1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea is a synthetic compound that belongs to the class of urea derivatives. Its unique structural characteristics suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure
The compound's molecular structure can be described as follows:
- Urea Functional Group : This group is pivotal for the biological activity of the compound.
- Chlorophenyl Moiety : The presence of a chlorine atom on the phenyl ring may enhance its interaction with biological targets.
- Hydroxycyclopentylmethyl Group : This aliphatic component could influence the compound's solubility and receptor binding properties.
The molecular formula is with a molecular weight of approximately 250.73 g/mol.
This compound is hypothesized to interact with specific enzymes or receptors within biological systems. The following mechanisms are proposed based on structural analysis and comparative studies:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors for various enzymes, suggesting this compound might inhibit specific targets like urease or other amidohydrolases.
- Receptor Modulation : The chlorophenyl group may facilitate binding to certain receptors, potentially modulating cellular signaling pathways.
Antitumor Activity
Research indicates that compounds with similar structures exhibit varying degrees of antitumor activity. A comparative study highlighted that related urea derivatives can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest .
Urease Inhibition
Urease is an enzyme implicated in several pathological conditions, including kidney stones and urinary tract infections. Compounds structurally related to this compound have been identified as potent urease inhibitors, demonstrating IC50 values in the low micromolar range .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Thiourea | 4.7455 ± 0.0545 | Urease |
| This compound | TBD | TBD |
Study on Urease Inhibition
A recent study evaluated the urease inhibitory activity of various urea derivatives, including those similar to this compound. The results indicated that modifications in the phenyl ring significantly influenced inhibitory potency. The study emphasized the need for further investigation into the structure-activity relationship (SAR) to optimize efficacy while minimizing toxicity .
Antioxidant Activity Assessment
In vitro assays have demonstrated that some urea derivatives exhibit antioxidant properties, contributing to their therapeutic potential in oxidative stress-related diseases. The DPPH radical scavenging assay showed varying levels of antioxidant activity among different compounds, suggesting that structural modifications can enhance this property .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
